Tyrosinase Inhibitory Potency: 1c and 1j vs. Kojic Acid (IC₅₀ Comparison)
Among 16 (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one analogues synthesized and tested against mushroom tyrosinase, compound 1c (IC₅₀ = 4.70 ± 0.40 μM) and compound 1j (IC₅₀ = 11.18 ± 0.54 μM) exhibited 4.9-fold and 2.1-fold greater inhibitory potency, respectively, than the widely used reference inhibitor kojic acid (IC₅₀ = 23.18 ± 0.11 μM) in the same assay [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC₅₀) against mushroom tyrosinase |
|---|---|
| Target Compound Data | 1c: IC₅₀ = 4.70 ± 0.40 μM; 1j: IC₅₀ = 11.18 ± 0.54 μM |
| Comparator Or Baseline | Kojic acid: IC₅₀ = 23.18 ± 0.11 μM |
| Quantified Difference | 1c: 4.9-fold more potent than kojic acid; 1j: 2.1-fold more potent than kojic acid |
| Conditions | Mushroom (Agaricus bisporus) tyrosinase inhibition assay; 16 analogues synthesized and tested under identical conditions |
Why This Matters
This 4.9-fold potency advantage over the industry-standard tyrosinase inhibitor provides a quantifiable basis for selecting the 3-phenyl-2-thioxo-oxazolidin-4-one scaffold over kojic acid-reliant approaches in melanogenesis research and depigmenting agent development programs.
- [1] Choi, I.; Park, Y.; Ryu, I.Y.; Jung, H.J.; Ullah, S.; Choi, H.; Park, C.; Kang, D.; Lee, S.; Chun, P.; et al. In silico and in vitro insights into tyrosinase inhibitors with a 2-thioxooxazoline-4-one template. Computational and Structural Biotechnology Journal, 2021, 19, 37–50. DOI: 10.1016/j.csbj.2020.12.001. View Source
